

Application Notes and Protocols: Synthesis of Triazole Compounds via 7-Octyn-1-ol

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Compound of Interest		
Compound Name:	7-Octyn-1-ol	
Cat. No.:	B141416	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 1,2,3-triazole compounds utilizing **7-octyn-1-ol** as a key building block. The methodologies described leverage the power of "click chemistry," specifically the copper-catalyzed (CuAAC) and ruthenium-catalyzed (RuAAC) azide-alkyne cycloaddition reactions, to afford 1,4-disubstituted and 1,5-disubstituted triazoles, respectively. Furthermore, the potential application of these compounds in cancer therapy is highlighted, with a focus on the inhibition of the VEGFR-2 signaling pathway.

Introduction

Triazole moieties are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antifungal, and antiviral properties.[1][2][3][4] The synthesis of functionalized triazoles is of significant interest in drug discovery and development. The azide-alkyne cycloaddition, a cornerstone of click chemistry, offers a highly efficient and versatile method for the construction of the 1,2,3-triazole ring system.[5][6] This document outlines detailed protocols for the reaction of **7-octyn-1-ol**, a readily available starting material, with organic azides to generate novel triazole compounds with potential therapeutic applications.

Data Presentation



Table 1: Copper-Catalyzed Azide-Alkyne Cycloaddition

(CuAAC) of Alkynes and Azides

Entry	Alkyne	Azide	Cataly st Syste m	Solven t	Temp. (°C)	Time (h)	Yield (%)	Refere nce
1	Phenyla cetylen e	Benzyl Azide	[Cu(CH 3CN)4]P F6	CH ₂ Cl ₂	Room Temp	24	80	[7][8]
2	1- Ethynyl cyclohe xanol	Benzyl Azide	Copper(I) phenyla cetylide	CH ₂ Cl ₂	Room Temp	24	77	[7]
3	Proparg yl Alcohol	Benzyl Azide	CuSO ₄ / Sodium Ascorb ate	Water	Room Temp	1	High	[9]
4	Various Alkynes	Benzyl Azide	Cul	Cyrene TM	30	12	50-96	[10]

Table 2: Ruthenium-Catalyzed Azide-Alkyne

Cycloaddition (RuAAC) of Alkynes and Azides

Entry	Alkyne	Azide	Cataly st	Solven t	Temp. (°C)	Time (h)	Yield (%)	Refere nce
1	Phenyla cetylen e	Benzyl Azide	[CpRuC I(COD)]	DCE	45	0.5	90-92	[11][12]
2	Termina I Alkynes	Organic Azides	[CpRuC I] comple xes	Various	Room Temp - 80	0.5 - longer	High	[13]



Table 3: Anticancer Activity of Long-Chain Alkyltriazoles

Compound	Cancer Cell Line	IC ₅₀ (μM)	Reference
5e (A 1,2,3-triazole with a C9 alkyl chain)	RKO (Colon Carcinoma)	16.70	[14]
5e (A 1,2,3-triazole with a C9 alkyl chain)	HeLa (Uterine Carcinoma)	11.05	[14]
6a (A 1,2,3-triazole with a C12 alkyl chain)	RKO (Colon Carcinoma)	14.57	[14]
6a (A 1,2,3-triazole with a C12 alkyl chain)	HeLa (Uterine Carcinoma)	12.77	[14]

Experimental Protocols

Protocol 1: Synthesis of 1,4-Disubstituted 1,2,3-Triazole via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the synthesis of a 1,4-disubstituted triazole, specifically 1-benzyl-4-(6-hydroxyhexyl)-1H-1,2,3-triazole, from **7-octyn-1-ol** and benzyl azide.

Materials:

- 7-octyn-1-ol
- · Benzyl azide
- Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
- Sodium ascorbate
- tert-Butanol
- Water (deionized)
- Dichloromethane (CH₂Cl₂)



- Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
- Brine
- Anhydrous magnesium sulfate (MgSO₄)
- Silica gel for column chromatography

Procedure:

- In a round-bottom flask, dissolve **7-octyn-1-ol** (1.0 eq) and benzyl azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.
- To this solution, add sodium ascorbate (0.1 eq) followed by copper(II) sulfate pentahydrate (0.05 eq).
- Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
- Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL).
- Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-benzyl-4-(6-hydroxyhexyl)-1H-1,2,3-triazole.

Protocol 2: Synthesis of 1,5-Disubstituted 1,2,3-Triazole via Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)



This protocol details the synthesis of a 1,5-disubstituted triazole, 1-benzyl-5-(6-hydroxyhexyl)-1H-1,2,3-triazole, using **7-octyn-1-ol** and benzyl azide.

Materials:

- 7-octyn-1-ol
- Benzyl azide
- Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium(II) ([Cp*RuCl(COD)])
- 1,2-Dichloroethane (DCE)
- Silica gel
- · Ethyl acetate
- Hexanes

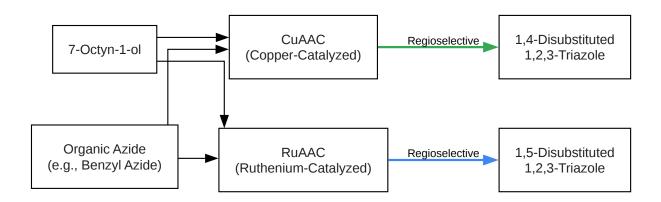
Procedure:

- To a three-necked round-bottomed flask equipped with a magnetic stir bar and under an argon atmosphere, add 7-octyn-1-ol (1.05 eq) and benzyl azide (1.0 eq) dissolved in 1,2-dichloroethane (DCE).[12]
- Place the flask in a preheated oil bath at 45 °C and stir for five minutes.
- In a separate vial, dissolve [Cp*RuCl(COD)] (1 mol%) in a small amount of DCE.[12]
- Add the catalyst solution to the reaction mixture via syringe. The color of the solution will typically change from orange to dark brown.[12]
- Monitor the reaction by TLC or GC-MS. The reaction is generally complete within 30 minutes.
- Upon completion, cool the reaction mixture to room temperature and add silica gel.[12]
- Remove the solvent by rotary evaporation.[12]



- Place the resulting powder in a column and elute with ethyl acetate to separate the product from the catalyst.[12]
- Concentrate the eluate and triturate the resulting solid with hexanes to precipitate the product.[12]
- Filter the solid, wash with hexanes, and dry under vacuum to yield the pure 1-benzyl-5-(6-hydroxyhexyl)-1H-1,2,3-triazole as a powder. A yield of approximately 90-92% can be expected based on similar reactions.[12]

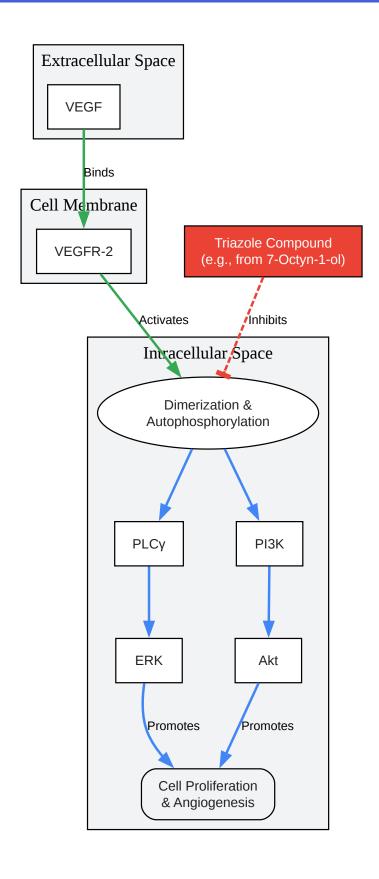
Mandatory Visualizations



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Caption: Synthetic workflow for triazole compounds from **7-octyn-1-ol**.





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Caption: Inhibition of the VEGFR-2 signaling pathway by a triazole compound.



Application in Drug Development: Anticancer Activity

Triazole derivatives have emerged as promising candidates for anticancer drug development. [3][15][16] The synthesis of a library of triazoles with varying substituents, facilitated by the robust click chemistry protocols described, allows for the exploration of structure-activity relationships (SAR).

Long-chain alkyltriazoles have demonstrated significant cytotoxic activity against various cancer cell lines, including colon and uterine carcinoma.[14] The hydroxyl group present in triazoles derived from **7-octyn-1-ol** provides a handle for further functionalization, enabling the synthesis of a diverse range of analogs for biological screening.

One of the key mechanisms by which triazole compounds exert their anticancer effects is through the inhibition of protein kinases.[9][17] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[9] Small molecule inhibitors that target the ATP-binding site of the VEGFR-2 kinase domain can block its autophosphorylation and subsequent downstream signaling, leading to an anti-angiogenic effect.[9][17] The triazole scaffold, with its ability to form various non-covalent interactions, is well-suited for designing potent and selective kinase inhibitors.[18] The synthesized triazoles from 7-octyn-1-ol can be screened for their inhibitory activity against VEGFR-2 and other relevant kinases to identify lead compounds for further optimization in cancer therapy.

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Methodological & Application





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